molecular formula C15H15N3O5 B2854984 N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 921860-68-6

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2854984
CAS No.: 921860-68-6
M. Wt: 317.301
InChI Key: UIWAQSAQMJKUBT-UHFFFAOYSA-N
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Description

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry, featuring a hybrid structure combining 1,4-benzodioxine and 1,3,4-oxadiazole pharmacophores. The 1,3,4-oxadiazole ring is a well-established privileged scaffold in drug discovery, known for its role as a bioisostere for carboxylic acids, esters, and carboxamides, and is present in several clinical drugs . Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial and anticancer effects . Research on structurally similar N-(1,3,4-oxadiazol-2-yl)benzamide analogs has revealed potent activity against multidrug-resistant bacterial pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives exhibiting a multi-targeting mechanism of action that includes disruption of menaquinone biosynthesis, bacterial membrane depolarization, and induction of iron starvation . Furthermore, 1,3,4-oxadiazole derivatives have shown promising mechanisms in oncology research, acting as cytotoxic agents through the inhibition of key enzymes such as thymidylate synthase, topoisomerase II, histone deacetylase (HDAC), and telomerase . This product is intended for research purposes to investigate such mechanisms and to support the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c19-13(12-8-21-9-4-1-2-5-10(9)22-12)16-15-18-17-14(23-15)11-6-3-7-20-11/h1-2,4-5,11-12H,3,6-8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWAQSAQMJKUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions. The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the oxadiazole and tetrahydrofuran intermediates with the benzo-dioxine moiety using amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notes
Target Compound (BG02047) C₁₉H₁₅N₃O₆ 381.34 2,3-Dihydro-1,4-benzodioxine-2-carboxamide at oxadiazole C2; benzodioxin-6-yl at oxadiazole C5 Unique dual benzodioxine framework
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (G786-0371) C₁₈H₁₅N₃O₅ 353.33 4-Methoxyphenyl at oxadiazole C5; benzodioxine-6-carboxamide at C2 Reduced steric bulk vs. target
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (G786-0372) C₁₉H₁₇N₃O₆ 383.36 3,5-Dimethoxyphenyl at oxadiazole C5; benzodioxine-6-carboxamide at C2 Enhanced electron-donating groups
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-[(4-fluorophenyl)sulfonyl]butanamide C₂₁H₂₀FN₃O₆S 461.46 4-Fluorophenylsulfonyl butanamide chain at C2; benzodioxinylmethyl at C5 Increased hydrophobicity and size
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxy-benzamide C₁₉H₁₇N₃O₆ 383.36 2,6-Dimethoxybenzamide at C2; benzodioxin-6-yl at C5 Ortho-methoxy groups may hinder rotation
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-thiophene-2-carboxamide C₁₆H₁₂N₄O₆S 388.35 5-Nitrothiophene-2-carboxamide at C2; benzodioxin-6-yl at C5 Electron-withdrawing nitro group
N-{5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide (G786-0425) C₁₉H₁₇N₃O₄S 383.42 2-(Methylsulfanyl)phenyl at C5; benzodioxine-6-carboxamide at C2 Thioether functionality introduces polarity

Key Observations

Steric and Electronic Effects :

  • The target compound’s dual benzodioxine framework (vs. single benzodioxine in G786-0371/0372) may enhance π-π stacking interactions but increase steric hindrance .
  • Electron-donating groups (e.g., methoxy in G786-0372) improve solubility, while electron-withdrawing substituents (e.g., nitro in ) may enhance reactivity or binding affinity to electrophilic targets.

Thiophene-based analogs (e.g., ) introduce heteroatoms that could modulate metabolic stability.

Synthetic Accessibility :

  • Compounds like G786-0371 and G786-0372 are available in milligram quantities , suggesting feasible synthetic routes. The target compound (BG02047) lacks availability data, implying scalability challenges.

Research Implications

While detailed pharmacological data for these compounds are absent in the provided evidence, structural analysis highlights the following:

  • Dual benzodioxine systems (as in BG02047) may offer unique binding modes in enzyme inhibition studies.
  • Methoxy and sulfonyl groups (e.g., ) could be leveraged to optimize solubility or target selectivity.
  • Nitro-thiophene derivatives () warrant further investigation for redox-related applications.

Biological Activity

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and a benzodioxine moiety. Its molecular formula is C12H13N3O3C_{12}H_{13}N_3O_3, which suggests various functional groups contributing to its reactivity and biological interactions.

Key Structural Features

FeatureDescription
Oxadiazole Ring Contributes to potential antimicrobial activity.
Benzodioxine Moiety May enhance interaction with biological targets.
Carboxamide Group Involved in hydrogen bonding with enzymes.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the oxadiazole moiety is particularly significant for its potential antimicrobial properties, as seen in related compounds.

Interaction with Biological Targets

Research indicates that compounds containing oxadiazole rings often exhibit:

  • Antimicrobial Activity : Particularly against Gram-positive bacteria.
  • Enzyme Inhibition : Potentially acting on pathways like the polyol pathway by interacting with aldose reductase.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of oxadiazoles show strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism may involve the inhibition of biofilm formation and interference with gene transcription related to virulence factors .

Cytotoxicity Assessments

Cytotoxicity studies involving cell lines such as L929 have shown that certain derivatives do not exhibit significant toxicity at lower concentrations, indicating a favorable therapeutic index. For example, compounds tested at concentrations up to 200 µM showed varying effects on cell viability, with some enhancing metabolic activity .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy
    • A study evaluated the effectiveness of several oxadiazole derivatives against a panel of bacterial strains. The results indicated that certain compounds were more effective than traditional antibiotics like ciprofloxacin.
    • Table 1: Antimicrobial Activity Results
      | Compound | MIC (µg/mL) | Activity Against |
      |---------------|-------------|------------------------|
      | Compound A | 8 | MRSA |
      | Compound B | 16 | E. coli |
      | Compound C | 4 | Staphylococcus spp. |
  • Cytotoxicity Profile
    • Another study assessed the cytotoxic effects of the compound on various cancer cell lines. The findings suggested that some derivatives could stimulate cell growth rather than inhibit it.
    • Table 2: Cytotoxicity Results
      | Dose (µM) | Viability (%) at 24h | Viability (%) at 48h |
      |---------------|----------------------|----------------------|
      | 200 | 78 | 68 |
      | 100 | 92 | 79 |
      | 50 | 96 | 97 |

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how are intermediates validated? A: The synthesis typically involves multi-step reactions:

  • Step 1: Cyclization of precursor hydrazides with carbonyl derivatives to form the 1,3,4-oxadiazole ring.
  • Step 2: Coupling the oxadiazole intermediate with a substituted benzodioxine-carboxylic acid via carbodiimide-mediated amide bond formation.
  • Validation: Intermediates are characterized using NMR (¹H/¹³C), IR (to confirm functional groups like amide C=O), and HRMS (for molecular ion verification). For example, oxadiazole ring formation is confirmed by IR peaks at 1600–1650 cm⁻¹ (C=N stretch) and NMR signals for aromatic protons .

Advanced Structural Optimization

Q: How can substituents on the oxadiazole or benzodioxine rings modulate biological activity, and what computational tools are used to predict these effects? A:

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) on the benzodioxine ring enhance electrophilicity, potentially improving enzyme inhibition. Bulky groups on oxadiazole may hinder binding to hydrophobic pockets .
  • Computational Methods: Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like kinases or GPCRs. For example, oxolan-2-yl substituents may improve solubility via hydrogen bonding with solvent .

Biological Activity Profiling

Q: What methodologies are used to evaluate the compound’s antimicrobial or anticancer activity, and how are conflicting data resolved? A:

  • Assays:
    • Antimicrobial: Broth microdilution (MIC determination) against Gram-positive/negative strains.
    • Anticancer: MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Data Conflict Resolution: Cross-validate with orthogonal assays (e.g., live/dead staining vs. MTT). For instance, discrepancies in IC₅₀ values may arise from redox interference; use resazurin-based assays for confirmation .

Mechanistic Studies

Q: How can researchers identify the molecular targets of this compound, and what techniques confirm target engagement? A:

  • Target Identification:
    • Pull-down assays with biotinylated analogs and streptavidin beads.
    • Phage display libraries to screen for binding proteins.
  • Engagement Validation:
    • SPR (surface plasmon resonance) for binding affinity (KD).
    • Cellular thermal shift assay (CETSA) to confirm target stabilization in vivo .

Analytical Challenges in Purity Assessment

Q: What advanced chromatographic or spectroscopic methods address purity challenges in final compounds? A:

  • HPLC-PDA: Uses a C18 column (ACN/water gradient) to separate isomers or byproducts.
  • LC-MS/MS: Detects trace impurities (<0.1%) via fragmentation patterns.
  • XRD: Resolves crystal polymorphism, critical for reproducibility in biological assays .

Stability and Degradation Pathways

Q: How do researchers evaluate hydrolytic or oxidative stability, and what formulations mitigate degradation? A:

  • Stability Studies:
    • Forced degradation under acidic/alkaline (0.1M HCl/NaOH) or oxidative (H₂O₂) conditions.
    • LC-MS identifies degradation products (e.g., cleavage of oxadiazole to hydrazides).
  • Formulation Strategies: Use cyclodextrin complexes or PEGylation to protect labile groups like the amide bond .

Comparative Studies with Analogues

Q: How does replacing oxolan-2-yl with other heterocycles (e.g., furan) impact pharmacological properties? A:

  • Pharmacokinetics: Furan analogs show faster metabolic clearance (CYP450-mediated oxidation) vs. oxolan-2-yl’s improved t½ due to steric hindrance.
  • Bioactivity: Oxolan-2-yl enhances CNS penetration (logP ~2.5) compared to polar furan derivatives. Data from SAR tables in related compounds support these trends .

Data Reproducibility Challenges

Q: What factors contribute to variability in synthetic yields, and how are reaction conditions optimized? A:

  • Critical Factors:
    • Catalyst loading (e.g., EDCI/HOBt in amide coupling).
    • Solvent polarity (e.g., DMF vs. THF for cyclization efficiency).
  • Optimization Tools:
    • DoE (Design of Experiments) to screen temperature, solvent, and stoichiometry.
    • In situ FTIR monitors reaction progress and identifies side products .

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